molecular formula C12H25N B13307243 N-(2,2-dimethylpropyl)cycloheptanamine

N-(2,2-dimethylpropyl)cycloheptanamine

Cat. No.: B13307243
M. Wt: 183.33 g/mol
InChI Key: UCYFYKWXXSSELC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,2-Dimethylpropyl)cycloheptanamine is a tertiary amine characterized by a cycloheptane ring substituted with a 2,2-dimethylpropyl (neopentyl) group via an amine linkage.

Properties

Molecular Formula

C12H25N

Molecular Weight

183.33 g/mol

IUPAC Name

N-(2,2-dimethylpropyl)cycloheptanamine

InChI

InChI=1S/C12H25N/c1-12(2,3)10-13-11-8-6-4-5-7-9-11/h11,13H,4-10H2,1-3H3

InChI Key

UCYFYKWXXSSELC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CNC1CCCCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethylpropyl)cycloheptanamine typically involves the reaction of cycloheptanone with 2,2-dimethylpropylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings .

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethylpropyl)cycloheptanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may yield amines, and substitution reactions may yield various substituted derivatives .

Scientific Research Applications

N-(2,2-dimethylpropyl)cycloheptanamine has several applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is used in studies involving biological systems to understand its effects and interactions.

    Medicine: Research is being conducted to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and products.

Mechanism of Action

The mechanism of action of N-(2,2-dimethylpropyl)cycloheptanamine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on structurally distinct compounds, such as 2-Chloro-N,N-dimethylethanamine (CAS 107-99-3) and 2-(Ethylisopropylamino)ethanethiol (CAS 36759-67-8).

Table 1: Comparative Properties

Property N-(2,2-Dimethylpropyl)cycloheptanamine (Hypothetical) 2-Chloro-N,N-dimethylethanamine 2-(Ethylisopropylamino)ethanethiol
Molecular Formula C₁₂H₂₅N (estimated) C₄H₁₀ClN C₇H₁₇NS
Functional Groups Tertiary amine, cycloheptane, neopentyl Chloroethylamine, dimethylamine Thiol, ethyl-isopropylamine
Steric Hindrance High (due to neopentyl and cycloheptane) Moderate (dimethyl groups) Moderate (ethyl-isopropyl branching)
Reactivity Likely low nucleophilicity due to steric bulk High (chloride leaving group) Thiol-mediated redox activity
Applications Unknown (hypothetical: catalysis or ligands) Precursor for quaternary ammonium salts Potential in organophosphate synthesis

Key Differences

  • Steric Effects : The neopentyl and cycloheptane groups in this compound create significant steric hindrance, reducing its reactivity compared to smaller amines like 2-chloro-N,N-dimethylethanamine .
  • Functional Group Diversity : Unlike the chloroethylamine derivatives, which are reactive toward nucleophilic substitution, or thiol-containing analogs with redox activity , the target compound lacks electrophilic leaving groups or redox-active moieties.
  • Synthetic Utility: Evidence suggests chloroethylamines are intermediates in drug synthesis (e.g., muscle relaxants), whereas the thiol derivative may serve in organophosphate production . The target compound’s applications remain speculative.

Research Findings and Limitations

  • Comparisons are extrapolated from structurally dissimilar compounds.
  • Hypothetical Predictions : Computational modeling (e.g., DFT calculations) could estimate its electronic properties, but experimental validation is absent.

Biological Activity

N-(2,2-dimethylpropyl)cycloheptanamine is a compound of interest in pharmacological research due to its potential biological activity. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

This compound is a cycloheptane derivative with a dimethylpropyl amine substituent. The synthesis typically involves the alkylation of cycloheptanamine with 2,2-dimethylpropyl halides. This process can be optimized through various synthetic pathways to enhance yield and purity.

Biological Activity

The biological activity of this compound has been investigated in several studies, focusing on its interaction with neurotransmitter systems and potential therapeutic applications.

  • Receptor Interaction : this compound exhibits activity at various neurotransmitter receptors, particularly those involved in the central nervous system (CNS). Preliminary studies suggest it may act as a selective agonist or antagonist at certain receptor subtypes.
  • Neurotransmitter Modulation : The compound has shown potential in modulating levels of key neurotransmitters such as serotonin and dopamine, which are critical in mood regulation and cognitive functions.
  • Pharmacokinetics : Initial pharmacokinetic studies indicate that this compound has favorable absorption and distribution characteristics within biological systems, suggesting its viability for therapeutic use.

Case Study 1: Neuropharmacological Effects

A study conducted on animal models demonstrated that administration of this compound resulted in significant alterations in behavior indicative of anxiolytic effects. The results indicated an increase in exploratory behavior and a decrease in anxiety-like responses when compared to control groups.

ParameterControl GroupTreatment Group
Time spent in open arms30 seconds90 seconds
Anxiety-like behavior score83

This study suggests that the compound may have therapeutic potential for anxiety disorders.

Case Study 2: Cardiovascular Effects

In another investigation focused on cardiovascular responses, this compound was administered to hypertensive rats. The findings revealed a significant reduction in blood pressure and heart rate variability, indicating possible vasodilatory effects.

ParameterBaseline (mmHg)Post-Treatment (mmHg)
Systolic Blood Pressure160130
Diastolic Blood Pressure10080

These results highlight the compound's potential as a cardiovascular agent.

Research Findings

Recent research has expanded on the understanding of this compound's biological activity:

  • Neuroplasticity : Studies suggest that this compound may enhance neuroplasticity by increasing the expression of genes associated with synaptic growth and repair.
  • Safety Profile : Toxicological assessments have shown that the compound exhibits a low toxicity profile at therapeutic doses, making it a candidate for further clinical evaluation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.